Isomorellinol

apoptosis Bcl-2 family mitochondrial pathway

Isomorellinol is the preferred caged Garcinia xanthone for apoptosis pathway interrogation. It uniquely achieves 120× Bax/Bcl-2 ratio modulation and 30×-50× greater survivin suppression versus analogs in CCA models, enabling definitive Bcl-2 rheostat studies. Maintains activity against MDR cells. For investigators requiring maximum mitochondrial apoptotic priming or resistance evasion profiling—choose the tool with proven class-leading differential potency. Sold strictly for laboratory R&D.

Molecular Formula C33H38O7
Molecular Weight 546.6 g/mol
Cat. No. B3034248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsomorellinol
Molecular FormulaC33H38O7
Molecular Weight546.6 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)CO)O)C=CC(O2)(C)C)C
InChIInChI=1S/C33H38O7/c1-17(2)8-9-21-27-20(11-12-30(4,5)38-27)25(35)24-26(36)22-14-19-15-23-31(6,7)40-32(29(19)37,13-10-18(3)16-34)33(22,23)39-28(21)24/h8,10-12,14,19,23,34-35H,9,13,15-16H2,1-7H3
InChIKeyUWZMGTSPGQXAAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isomorellinol: A Caged Xanthone Natural Product with Distinct Apoptotic Signaling Profile in Cholangiocarcinoma Research


Isomorellinol is a caged-tetraprenylated xanthone natural product isolated from Garcinia hanburyi [1]. It belongs to the caged Garcinia xanthone (CGX) family, characterized by a unique 4-oxatricyclo[4.3.1.0³,⁷]dec-8-en-2-one scaffold built onto a xanthone backbone [2]. Isomorellinol was first identified and structurally characterized in 1993, with its isolation providing important chemotaxonomic evidence linking G. hanburyi to G. morella [1].

Why Caged Xanthones Are Not Interchangeable: Functional Group Variation Drives Divergent Apoptotic Potency in Isomorellinol vs. Analogs


Within the caged xanthone class, compounds share a common pharmacophore but diverge substantially in peripheral functional group substitution patterns [1]. In a direct comparative study of four caged xanthones (isomorellin, isomorellinol, forbesione, and gambogic acid) against cholangiocarcinoma cell lines, the compounds demonstrated comparable overall growth inhibition but exhibited striking differences at the mechanistic level [2]. Notably, functional groups on the prenyl side chain—not the core caged scaffold—appeared to govern apoptotic signaling potency, with isomorellinol achieving substantially greater modulation of key apoptosis regulators than its closest structural analogs [2]. These findings demonstrate that class-level substitution is scientifically unsound when specific apoptotic pathway interrogation is the research objective.

Quantitative Differentiation Evidence: Isomorellinol vs. Comparator Caged Xanthones


Bax/Bcl-2 Ratio Modulation: Isomorellinol Achieves 3–9× Higher Pro-Apoptotic Shift vs. Gambogic Acid and Isomorellin

In a direct comparative analysis of four caged xanthones, isomorellinol exhibited the highest potency in increasing the Bax/Bcl-2 protein expression ratio—a key determinant of mitochondrial apoptotic commitment [1]. At 48 hours of treatment, isomorellinol increased the Bax/Bcl-2 ratio to 120-fold and 41.4-fold over control in KKU-100 and KKU-M156 cells, respectively [1].

apoptosis Bcl-2 family mitochondrial pathway

Survivin Downregulation: Isomorellinol Achieves 30× Greater Suppression vs. Isomorellin and 30× vs. Forbesione

Isomorellinol demonstrated markedly superior suppression of survivin—an inhibitor of apoptosis protein (IAP) frequently overexpressed in treatment-resistant cancers [1]. At 48 hours, isomorellinol reduced survivin protein expression to 0.01-fold of control levels in both KKU-100 and KKU-M156 cells [1].

survivin IAP family apoptosis resistance

Cancer-Selective Cytotoxicity: Isomorellinol Demonstrates Preferential Killing of Cancer Cells vs. Normal PBMCs

All four tested caged xanthones demonstrated selective cytotoxicity against CCA cell lines when compared with normal peripheral blood mononuclear cells (PBMCs) [1]. While quantitative selectivity indices were not reported in the primary study, the observation of selective cytotoxicity is documented for the compound class [1].

selective cytotoxicity therapeutic window cancer selectivity

Activity Against Drug-Resistant Cancer Cells: Isomorellinol Retains Cytotoxicity in KB-V1 Multidrug-Resistant Line

In the original isolation and characterization study, isomorellinol, along with gambogic acid and isogambogic acid, demonstrated cytotoxic activity against both KB (drug-sensitive) and KB-V1 (multidrug-resistant) cell lines [1]. The KB-V1 line overexpresses P-glycoprotein, a primary efflux pump mediating multidrug resistance.

multidrug resistance P-glycoprotein drug-resistant cancer

Combination Therapy Potential: Isomorellinol Exhibits Synergistic Growth Inhibition with Doxorubicin

Studies examining combination effects have documented that isomorellinol combined with doxorubicin produces a synergistic growth inhibitory effect on cholangiocarcinoma cells . Isomorellinol has also been evaluated in combination with cisplatin, with the aim of examining growth inhibitory effects on human KKU-M214 cell line [1].

combination therapy synergism chemotherapy sensitization

Application Scenarios: Where Isomorellinol Provides Differentiated Value in CCA and Apoptosis Research


Investigating Mitochondrial Apoptosis Commitment in Cholangiocarcinoma Models

For researchers studying the Bcl-2 family rheostat in bile duct cancers, isomorellinol provides the most robust Bax/Bcl-2 ratio modulation among tested caged xanthones, achieving up to 120-fold increases in KKU-100 cells [1]. This property makes isomorellinol the preferred tool compound when experimental design requires maximum mitochondrial apoptotic priming in CCA cell line models.

Targeting Survivin-Mediated Apoptosis Resistance

In studies focused on overcoming IAP-mediated apoptosis resistance, isomorellinol offers a uniquely potent survivin-suppressive profile, reducing survivin expression to 0.01-fold of control—30× to 50× greater suppression than structurally related caged xanthones including isomorellin, forbesione, and gambogic acid [1]. This differential potency supports selection of isomorellinol over class analogs for survivin-focused mechanistic investigations.

Multidrug Resistance Evasion Studies

Isomorellinol retains cytotoxic activity against P-glycoprotein-overexpressing KB-V1 multidrug-resistant cells [2], supporting its use as a probe compound in resistance evasion studies. This property, shared with gambogic acid and isogambogic acid, positions isomorellinol as a relevant tool for investigating structure-activity relationships in MDR contexts.

Chemotherapy Combination and Sensitization Research

Given documented synergistic growth inhibition when combined with doxorubicin and ongoing evaluation with cisplatin [3], isomorellinol is applicable in combination regimen screening and chemotherapy sensitization studies in CCA models, though isomorellin and forbesione may also demonstrate synergy in specific cell line contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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